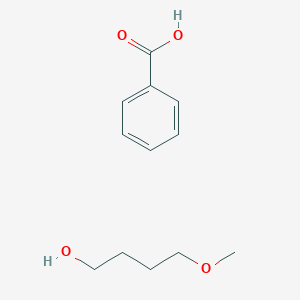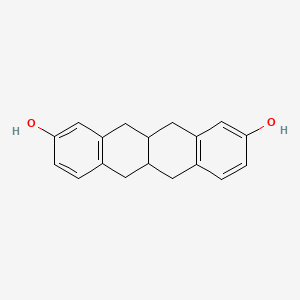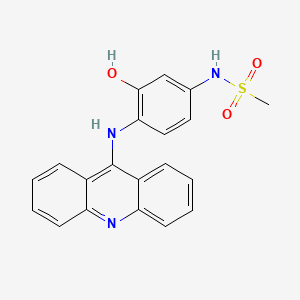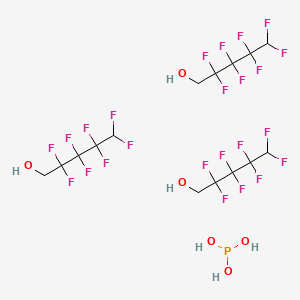
Phosphorous acid--2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1/3) is a unique chemical compound that combines the properties of phosphorous acid and a highly fluorinated alcohol. This compound is known for its use in various scientific applications, particularly in the synthesis of nanocrystals and as a cosurfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phosphorous acid typically involves the hydrolysis of phosphorus trichloride with water or steam . For 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, it is synthesized through fluorination processes involving pentanol derivatives .
Industrial Production Methods: On an industrial scale, phosphorous acid is produced by hydrolyzing phosphorus trichloride with water or steam . The production of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol involves advanced fluorination techniques to achieve the high degree of fluorination required .
Chemical Reactions Analysis
Types of Reactions: Phosphorous acid is known to undergo oxidation reactions, where it is oxidized to phosphoric acid . It also acts as a reducing agent in various chemical reactions . The fluorinated alcohol component can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles .
Common Reagents and Conditions: Common reagents for reactions involving phosphorous acid include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . For the fluorinated alcohol, typical reagents include strong bases like sodium hydroxide .
Major Products Formed: The major products formed from the oxidation of phosphorous acid are phosphoric acid and its salts . For the fluorinated alcohol, substitution reactions can yield various fluorinated derivatives depending on the nucleophile used .
Scientific Research Applications
Phosphorous acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol is used extensively in scientific research. It serves as a cosurfactant in the synthesis of silver and silver iodide nanocrystals . Additionally, it is used in the synthesis of Ag2S nanocrystals, which exhibit unique surface plasmon resonance properties
Mechanism of Action
The mechanism of action for phosphorous acid involves its role as a reducing agent, where it donates electrons to other compounds, thereby reducing them . The fluorinated alcohol component interacts with various molecular targets through hydrogen bonding and hydrophobic interactions, influencing the properties of the resulting nanocrystals .
Comparison with Similar Compounds
Similar Compounds:
- Phosphoric acid (H3PO4)
- Hypophosphorous acid (H3PO2)
- 1,1,2,2,3,3,4,4-Octafluoropentanol
Uniqueness: Phosphorous acid–2,2,3,3,4,4,5,5-octafluoropentan-1-ol is unique due to its combination of a strong reducing agent and a highly fluorinated alcohol. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with its individual components alone .
Properties
CAS No. |
65611-17-8 |
|---|---|
Molecular Formula |
C15H15F24O6P |
Molecular Weight |
778.21 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentan-1-ol;phosphorous acid |
InChI |
InChI=1S/3C5H4F8O.H3O3P/c3*6-2(7)4(10,11)5(12,13)3(8,9)1-14;1-4(2)3/h3*2,14H,1H2;1-3H |
InChI Key |
PSYZFSHPFVLJEY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


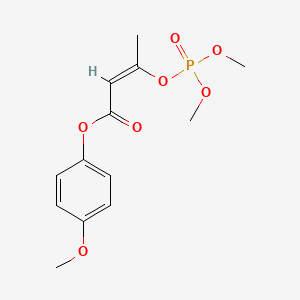
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

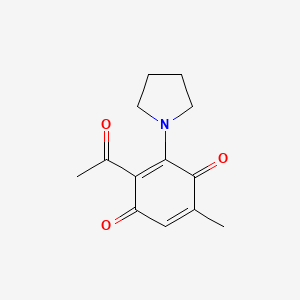
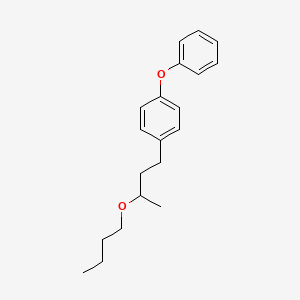
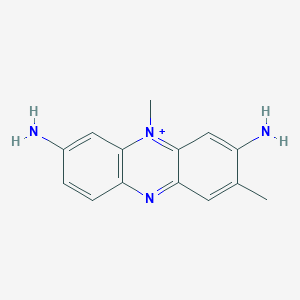
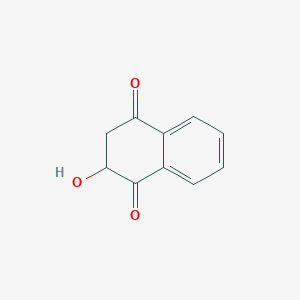
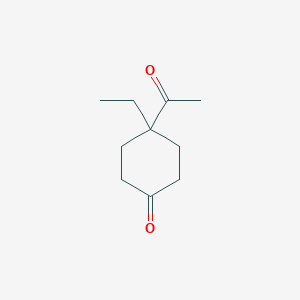

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

